N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine
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Overview
Description
N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine is a compound that features a furan ring attached to a cyclohexane ring with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine typically involves the reaction of furan derivatives with cyclohexane derivatives under specific conditions. One common method involves the use of microwave-assisted synthesis, which allows for the efficient production of ester and amide derivatives containing furan rings . The reaction conditions often include the use of effective coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and other advanced technologies can help in scaling up the production process while maintaining the efficiency and safety of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various furan derivatives, amine derivatives, and substituted furan compounds. These products can have different functional groups and properties, making them useful for various applications.
Scientific Research Applications
N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and interactions involving furan derivatives.
Industry: It can be used in the production of various chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring and the methylsulfonyl group can interact with various enzymes and receptors, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine include other furan derivatives and cyclohexane derivatives with different functional groups. Some examples include:
- Furan-2-ylmethyl furan-2-carboxylate
- N-(furan-2-ylmethyl)furan-2-carboxamide
- Furan-3,4-diylbis(methylene)bis(furan-2-carboxylate)
Uniqueness
The uniqueness of this compound lies in its specific combination of a furan ring and a cyclohexane ring with a methylsulfonyl group. This unique structure gives the compound distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methylsulfonylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-17(14,15)12-5-3-2-4-11(12)13-8-10-6-7-16-9-10/h6-7,9,11-13H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHVZBWYEMJQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCCC1NCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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